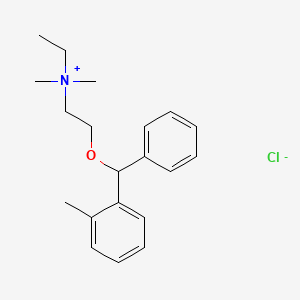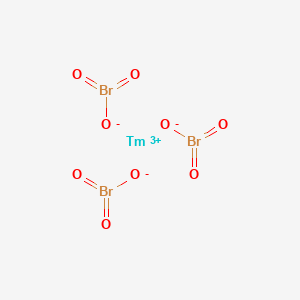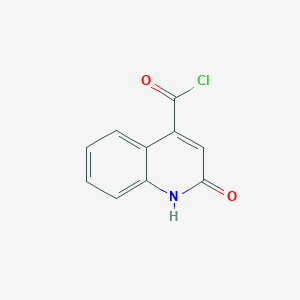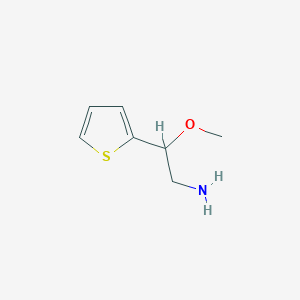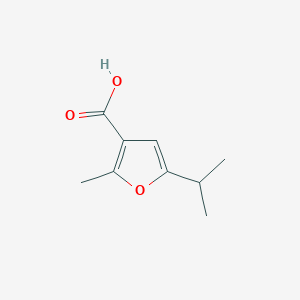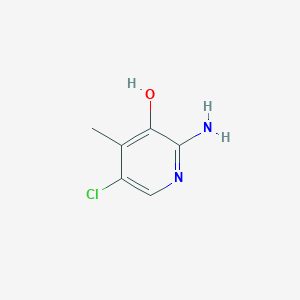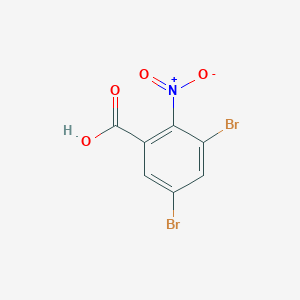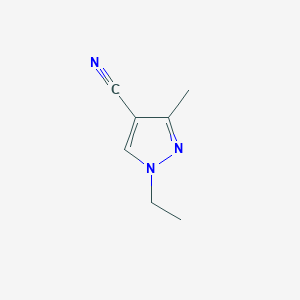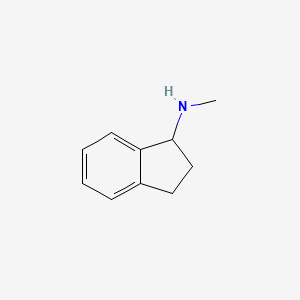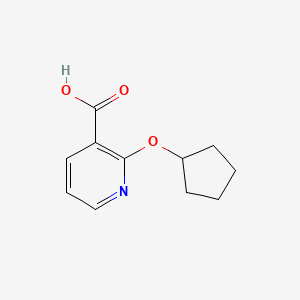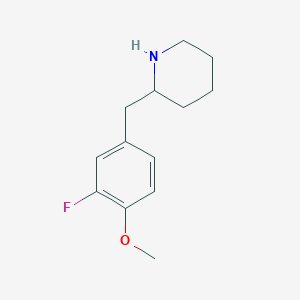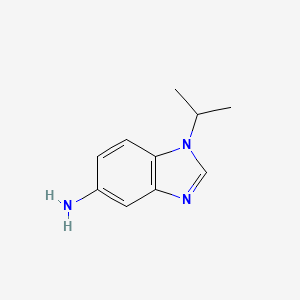
1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with isopropylamine under acidic conditions. The reaction typically proceeds as follows:
Step 1: o-Phenylenediamine is reacted with isopropylamine in the presence of a strong acid, such as hydrochloric acid, to form the intermediate.
Step 2: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include using catalysts, controlling the temperature, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparaison Avec Des Composés Similaires
1-ISOPROPYL-1H-BENZOIMIDAZOL-5-YLAMINE TRIHYDROCHLORIDE can be compared with other benzimidazole derivatives:
1-Methyl-1H-benzoimidazol-5-ylamine: Similar structure but with a methyl group instead of an isopropyl group. It may exhibit different biological activities and chemical reactivity.
1-Ethyl-1H-benzoimidazol-5-ylamine: Contains an ethyl group, leading to variations in its physical and chemical properties.
1-Propyl-1H-benzoimidazol-5-ylamine: The propyl group can influence the compound’s solubility and interaction with biological targets.
Propriétés
Numéro CAS |
54513-37-0 |
|---|---|
Formule moléculaire |
C10H13N3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
1-propan-2-ylbenzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13/h3-7H,11H2,1-2H3 |
Clé InChI |
FLMRFXNWNGPDLT-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=NC2=C1C=CC(=C2)N |
SMILES canonique |
CC(C)N1C=NC2=C1C=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


